N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide
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Overview
Description
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide is a compound that has garnered attention in various fields of research and industry due to its unique properties and potential applications. This compound features a tetrahydrofuran ring, a phenethyl group, and an oxalamide moiety, which contribute to its diverse chemical behavior and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide typically involves the following steps:
Formation of 3-hydroxytetrahydrofuran: This intermediate can be synthesized via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane or through hydroboration of dihydrofuran using various borane reagents.
Preparation of the oxalamide moiety: This involves the reaction of oxalyl chloride with appropriate amines under controlled conditions to form the oxalamide structure.
Coupling reaction: The final step involves coupling the 3-hydroxytetrahydrofuran intermediate with the oxalamide moiety in the presence of a suitable catalyst and under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide moiety can be reduced to form amines or other reduced derivatives.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxalamide moiety may produce amines.
Scientific Research Applications
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran derivatives: Compounds like 3-hydroxytetrahydrofuran and its analogs share structural similarities with N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide.
Oxalamide derivatives: Other oxalamide compounds with different substituents on the nitrogen atoms can be compared to highlight the unique properties of the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tetrahydrofuran ring, phenethyl group, and oxalamide moiety makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-13(16-8-6-12-4-2-1-3-5-12)14(19)17-10-15(20)7-9-21-11-15/h1-5,20H,6-11H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXLWNCWTOAGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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